molecular formula C23H23N3O4S B093922 N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan CAS No. 19461-29-1

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan

Cat. No. B093922
CAS RN: 19461-29-1
M. Wt: 437.5 g/mol
InChI Key: XESDLBBWXMRQDN-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan” is a derivative of Dansyl chloride, also known as 5-(Dimethylamino)-1-naphthalenesulfonyl chloride . Dansyl chloride is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts . It is widely used to modify amino acids, specifically for protein sequencing and amino acid analysis .


Synthesis Analysis

The synthesis of “N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan” involves the reaction of Dansyl chloride with the free amino groups of peptides and proteins . The total acid hydrolysis of the substituted peptide or protein yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .


Molecular Structure Analysis

The molecular structure of Dansyl chloride, the parent compound of “N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan”, consists of a naphthalene moiety that carries a sulfonic acid group at the 1-position . The naphthalene is a bicyclic compound made up of two fused benzene rings .


Chemical Reactions Analysis

Dansyl chloride, the parent compound, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts . It can also be made to react with secondary amines .


Physical And Chemical Properties Analysis

Dansyl chloride, the parent compound, is a solid with a yellow-orange color . It is soluble in DMF and chloroform . It has a molecular weight of 269.75 g/mol .

Safety and Hazards

Dansyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDLBBWXMRQDN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941210
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan

CAS RN

19461-29-1
Record name Dansyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes Dansyl-L-tryptophan a suitable fluorescent probe for Mercury(II) ions?

A1: Dansyl-L-tryptophan exhibits high sensitivity to Mercury(II) ions (Hg2+) in buffered aqueous solutions. [] The presence of Hg2+ significantly quenches the fluorescence of Dansyl-L-tryptophan, allowing for its detection even at very low concentrations (as low as 5 nM). [] This sensitivity arises from the interaction between Hg2+ and the electron-rich centers within the Dansyl-L-tryptophan molecule, disrupting its ability to fluoresce.

Q2: How does the structure of Dansyl-L-tryptophan influence its use in aggregation studies?

A2: Dansyl-L-tryptophan, due to its hydrophobic dansyl group and the hydrophilic nature of the amino acid tryptophan, can interact with both hydrophobic and hydrophilic regions of proteins. [] This characteristic allows it to act as a noncovalent PEGylation agent when conjugated to polyethylene glycol (PEG). [] The resulting Dansyl-PEG conjugates can then interact with proteins like salmon calcitonin and hen egg-white lysozyme, modifying their surface properties and hindering their aggregation. []

Q3: Can Dansyl-L-tryptophan be utilized for rapid chiral separations?

A3: While Dansyl-L-tryptophan itself is not a chiral selector, its dansyl moiety can be used to derivatize amino acids, enhancing their detectability in separation techniques like electrophoresis. [] When combined with highly sulfated cyclodextrins (HS-γ-CD) as chiral selectors, derivatized Dansyl-amino acids, including Dansyl-L-tryptophan, can be separated with high efficiency and speed. [] This approach allows for subsecond chiral separations, showcasing its potential for rapid analysis of enantiomeric mixtures.

Q4: Are there any specific analytical techniques used to characterize and quantify Dansyl-L-tryptophan?

A4: While the provided research papers don't delve into specific techniques for Dansyl-L-tryptophan, it's important to note that its characterization and quantification often involve techniques common for fluorescent compounds. These might include:

  • Fluorescence Spectroscopy: To measure fluorescence intensity and study its interaction with analytes like Hg2+. []
  • High-Performance Liquid Chromatography (HPLC): For separation and quantification, especially when used in derivatization strategies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.